

An In-depth Technical Guide to 5-Methoxy-2-aminoindane (MEAI)

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *1-(Chloromethyl)-2-iodo-3-methylbenzene*

Cat. No.: *B13909307*

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A Note on Chemical Identification: The CAS number 5100-98-1 provided in the topic query does not correspond to a readily identifiable chemical substance in major chemical databases. Based on the associated topic, this guide will focus on 5-Methoxy-2-aminoindane (MEAI), a compound that aligns with the likely subject of interest. MEAI is identified by CAS numbers 73305-09-6 and 81593-54-6 (for the hydrochloride salt).

Introduction

5-Methoxy-2-aminoindane (MEAI), also known by its developmental code name CMND-100, is a psychoactive compound belonging to the aminoindane class of molecules.^[1] Structurally, it is a cyclized analog of phenethylamine and is related to 3-methoxyamphetamine.^[1] Initially encountered as a novel psychoactive substance on the recreational drug market, MEAI has garnered significant scientific interest for its unique pharmacological profile and potential therapeutic applications.^{[1][2]} It is currently under development for the treatment of alcoholism, cocaine use disorder, metabolic syndrome, and obesity.^{[1][3]} This guide provides a comprehensive overview of the chemical properties, pharmacology, safety, and experimental considerations for MEAI, tailored for researchers and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of MEAI is fundamental for its handling, formulation, and interpretation in experimental settings.

Property	Value	Source
IUPAC Name	5-methoxy-2,3-dihydro-1H-inden-2-amine	[1]
Other Names	5-MeO-AI, 5-MeO-2-AI, Chaperon, Pace, CMND-100	[1]
CAS Number	73305-09-6	[1]
Molecular Formula	C ₁₀ H ₁₃ NO	[1]
Molar Mass	163.220 g/mol	[1]
Appearance	White powder	[4]
Solubility	DMF: 5 mg/ml, DMSO: 15 mg/ml, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml, Ethanol: 10 mg/ml (for hydrochloride salt)	[5]

Synthesis and Characterization

The synthesis of MEAI has been described in scientific literature, often as part of broader studies on aminoindane derivatives. While specific, detailed synthesis protocols are proprietary or found in patent literature, the general approach involves the formation of the indane ring system followed by the introduction of the methoxy and amino functionalities.

Characterization and purity confirmation of MEAI are typically achieved using standard analytical techniques:

- High-Pressure Liquid Chromatography (HPLC): Used to determine the purity of the compound.[4]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR is used to confirm the chemical structure. A published ^1H NMR spectrum for the hydrochloride salt shows characteristic peaks for the aromatic, methoxy, and indane protons.[4]
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.[4]

Pharmacology

MEAI's pharmacological profile is complex and is the primary driver of its therapeutic interest. It acts as a monoamine releasing agent with a notable preference for serotonin.

Mechanism of Action

MEAI is a serotonin-norepinephrine releasing agent (SNRA), with a roughly 6-fold preference for inducing the release of serotonin over norepinephrine.[1] It has a significantly lower impact on dopamine release, with a 20-fold preference for serotonin release over dopamine release.[1] This profile suggests that MEAI may produce entactogenic effects similar to MDMA but with a potentially reduced liability for misuse.[1]

The interaction of MEAI with key central nervous system targets has been investigated through in vitro binding studies. These studies have shown that MEAI interacts with the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[6][7] It also displays moderate affinity for α 2-adrenergic receptors and some serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2B.[6][8]

Figure 1: Simplified diagram of MEAI's primary mechanism of action.

Pharmacokinetics

Pharmacokinetic studies in rats have provided initial insights into the absorption, distribution, metabolism, and excretion of MEAI. Following oral and intravenous administration, two primary metabolites have been identified: N-acetyl-MEAI and 5-hydroxy-N-acetyl-AI, which are formed through N-acetylation and oxidative demethylation.[9]

MEAI exhibits a very short plasma and brain half-life of 0.5-0.7 hours in rats and shows extensive total clearance.[7] At a dose of 10 mg/kg, it has low oral bioavailability (25%).[7]

Interestingly, non-linear pharmacokinetic behavior was observed at a higher dose of 90 mg/kg, with a 500% increase in bioavailability, suggesting saturation of first-pass metabolism at higher concentrations.[7]

Potential Therapeutic Applications

The unique pharmacological profile of MEAI has led to its investigation for several therapeutic indications.

- **Alcohol Use Disorder (AUD):** MEAI is reported to produce a mild euphoric, alcohol-like experience while reducing the desire to consume alcohol.[4][7] It is currently in Phase I/II clinical trials for the treatment of AUD under the designation CMND-100.[3][10][11]
- **Obesity and Metabolic Syndrome:** Preclinical studies in a mouse model of diet-induced obesity (DIO) have shown that MEAI treatment significantly reduces overweight and adiposity by preserving lean mass and decreasing fat mass.[6] It also improved glycemic control by attenuating hyperglycemia, glucose intolerance, and hyperinsulinemia, and reduced hepatic steatosis.[6][8]
- **Cocaine Use Disorder:** The potential of MEAI to modulate reward pathways has led to its preclinical investigation for the treatment of cocaine-related disorders.[3]

Safety and Toxicology

A preliminary toxicological evaluation of MEAI has been conducted in rats.

- **Acute Toxicity:** A single oral administration of 10 mg/kg was well-tolerated in rats.[4] At 100 mg/kg, transient adverse effects such as tremors, decreased motor activity, and salivation were observed.[4][12] A dose of 1000 mg/kg was lethal.[4] In a mouse study, single doses of 40 and 60 mg/kg were well-tolerated, but a 100 mg/kg dose resulted in some deaths, particularly when combined with the stress of metabolic testing.[6][8]
- **Subacute Toxicity:** A five-day oral administration of 30 mg/kg to rats was well-tolerated.[13]
- **Cytotoxicity:** In vitro studies have demonstrated cytotoxic effects at concentrations of 500 and 1000 mg/L, with IC50 values of approximately 400 mg/L for both rat brain striatum primary neurons and human primary healthy hepatocytes.[12]

It is crucial to note that while MEAI has a favorable safety profile in preclinical models at therapeutic doses, high doses can be toxic.[4][12]

Experimental Protocols

For researchers planning in vivo studies with MEAI, the following protocol provides a general guideline based on published preclinical research.

In Vivo Administration in a Mouse Model of Diet-Induced Obesity

This protocol is adapted from a study investigating the effects of MEAI on obesity and metabolic parameters.[6]

1. Animal Model and Acclimatization:

- Use a diet-induced obesity (DIO) mouse model.
- Allow animals to acclimatize for at least one week before the experiment.

2. Formulation of MEAI:

- MEAI can be dissolved in sterile water for oral administration.[6]
- For a 40 mg/kg dose in a 25g mouse with an administration volume of 100 μ L, the required concentration is 10 mg/mL.
- Prepare the solution fresh daily and ensure it is fully dissolved.

3. Dosing Regimen:

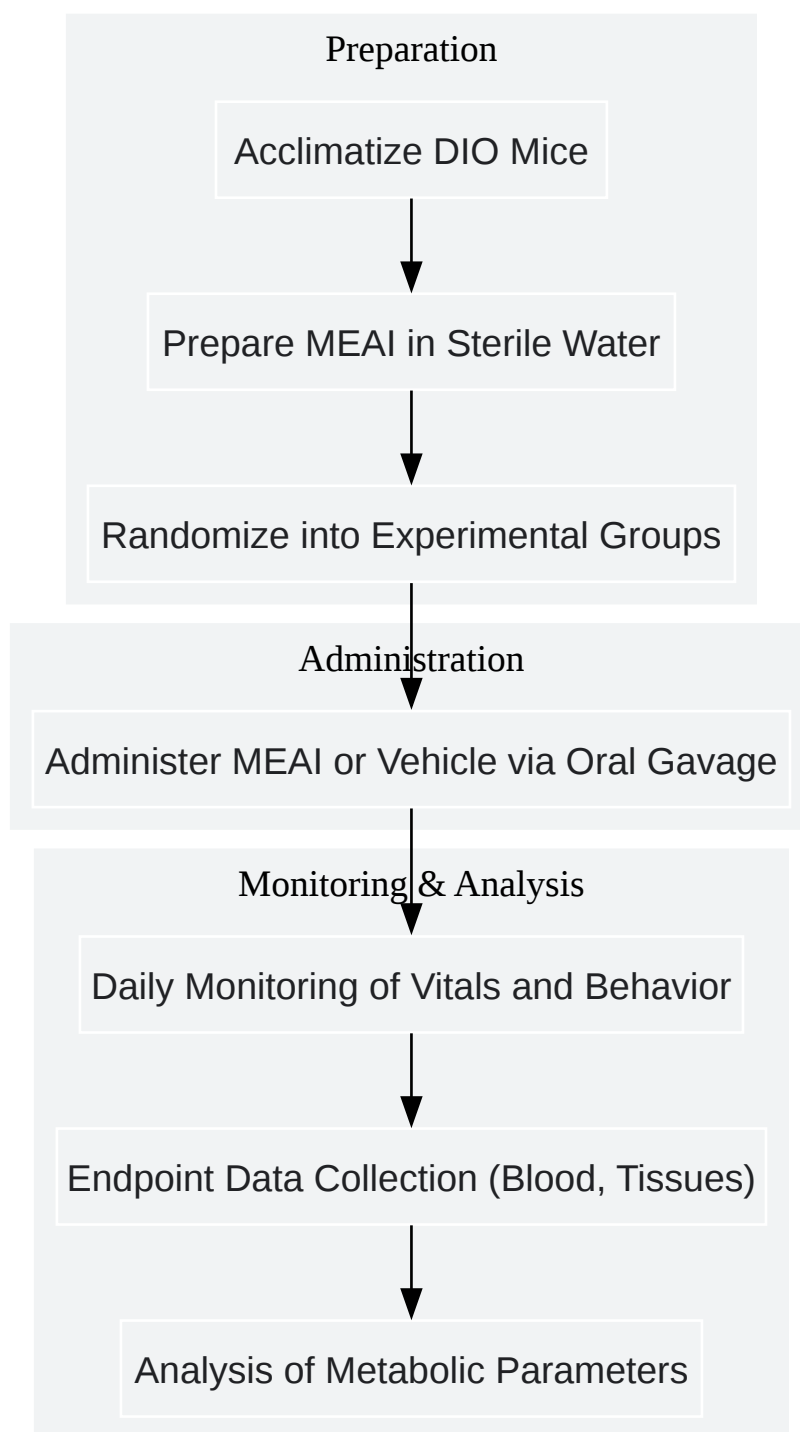
- For acute studies, single doses of 40, 60, or 100 mg/kg can be administered via oral gavage. [6]
- For chronic studies, a daily dose of 40 mg/kg via oral gavage has been shown to be effective and well-tolerated.[8]

4. Experimental Groups:

- Vehicle Control: Administer the vehicle (sterile water) on the same schedule as the treatment groups.
- MEAI Treatment Groups: Administer the desired doses of MEAI.
- Positive Control (Optional): Include a known anti-obesity agent for comparison.

5. Monitoring and Endpoints:

- Monitor food and water intake, body weight, and any signs of toxicity daily.
- At the end of the study, collect blood and tissues (e.g., liver, adipose tissue) for analysis of metabolic parameters (glucose, insulin, lipids) and gene expression.



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Figure 2: Workflow for an in vivo study of MEAI in a DIO mouse model.

Conclusion

5-Methoxy-2-aminoindane is a promising research chemical with a unique pharmacological profile that warrants further investigation for its potential therapeutic applications in addiction and metabolic disorders. Its preferential release of serotonin over other monoamines distinguishes it from other psychoactive compounds. While preclinical data suggests a favorable safety profile at therapeutic doses, a thorough understanding of its chemical properties, pharmacology, and potential toxicity is essential for any researcher or drug development professional working with this compound. As MEAI progresses through clinical trials, a more comprehensive understanding of its effects in humans will emerge, further defining its therapeutic potential.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Methoxy-2-aminoindane (MEAI)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13909307/docs#an-in-depth-technical-guide-to-5-methoxy-2-aminoindane-meai>]

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